molecular formula C17H15Cl2NO3S B4293726 2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid

2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B4293726
M. Wt: 384.3 g/mol
InChI Key: TUAYBXDAXJXDSJ-UHFFFAOYSA-N
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Description

2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that features a thiazolidine ring, a phenyl group, and a dichlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Dichlorobenzyl Ether Moiety: This step involves the reaction of the phenyl group with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzyl ether moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid: can be compared with other thiazolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorobenzyl ether moiety, in particular, may enhance its activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

2-[3-[(2,6-dichlorophenyl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c18-13-5-2-6-14(19)12(13)8-23-11-4-1-3-10(7-11)16-20-15(9-24-16)17(21)22/h1-7,15-16,20H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAYBXDAXJXDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid

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